molecular formula C7H5BrClN3 B1448012 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1781008-16-9

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1448012
CAS No.: 1781008-16-9
M. Wt: 246.49 g/mol
InChI Key: AZUZTEJTDAMFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyrazolo[3,4-b]pyridine core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the assembly of the pyrazolopyridine core followed by the introduction of the bromine, chlorine, and methyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-5-bromo-2-chloropyridine with ethyl acetoacetate in the presence of a base can yield the desired pyrazolopyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain precise reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells . The compound’s effects are mediated through pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the methyl group, enhances its reactivity and potential as a versatile scaffold in drug design .

Properties

IUPAC Name

3-bromo-6-chloro-1-methylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-12-7-4(6(8)11-12)2-3-5(9)10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUZTEJTDAMFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=N2)Cl)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.